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Compound of Interest

Compound Name: 4-(2-Aminoethyl)thiomorpholine

Cat. No.: B112743

Absence of Publicly Available Spectroscopic Data for 4-(2-Aminoethyl)thiomorpholine

A Technical Note for Researchers and Drug Development Professionals

Executive Summary

A comprehensive search of publicly accessible scientific databases, chemical vendor catalogs,
and patent literature was conducted to collate spectroscopic data (NMR, IR, MS) and detailed
experimental protocols for the compound 4-(2-Aminoethyl)thiomorpholine (CAS 53515-36-
9). Despite its commercial availability, no experimental *H NMR, 3C NMR, IR, or mass
spectrometry data for this specific compound has been found in the public domain. Similarly,
detailed experimental protocols for its spectroscopic characterization are not available in
published literature.

This document serves to inform researchers, scientists, and drug development professionals of
this data gap. To provide a valuable point of reference, this guide presents a complete set of
spectroscopic data and experimental protocols for the closely related structural analog, 4-(2-
Aminoethyl)morpholine (CAS 2038-03-1). The key structural difference is the presence of an
oxygen atom in the morpholine ring instead of a sulfur atom in the thiomorpholine ring. This
information can serve as a useful benchmark for researchers working with or synthesizing 4-(2-
Aminoethyl)thiomorpholine.
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Spectroscopic Data for the Anhalog Compound: 4-(2-
Aminoethyl)morpholine

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 4-(2-Aminoethyl)morpholine.

NMR Spectroscopic Data

Table 1. 'H NMR Data for 4-(2-Aminoethyl)morpholine

Chemical Shift o . .
Multiplicity Integration Assignment

(ppm)

3.65 t, J=4.6 Hz 4H O(CHz2)2

2.75 t, J=6.1 Hz 2H NCH2CH:zN

2.44 t, J=6.1 Hz 2H NCH2CH:N

2.39 t, J=4.6 Hz 4H N(CH2)2

1.33 S 2H NH:2

Table 2: 13C NMR Data for 4-(2-Aminoethyl)morpholine

Chemical Shift (ppm) Assignment
67.0 O(CH2)2

57.2 NCH2CHz2N
53.7 N(CH2)2

38.0 NCH2CH:zN

IR Spectroscopic Data
Table 3: Key IR Absorptions for 4-(2-Aminoethyl)morpholine
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Wavenumber (cm~?) Intensity Assignment

3350-3250 m, br N-H stretch (primary amine)
2950-2800 S C-H stretch (aliphatic)

1590 m N-H bend (scissoring)

1455 m C-H bend (scissoring)

1115 s C-O-C stretch (ether)

s = strong, m = medium, br = broad

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for 4-(2-Aminoethyl)morpholine

m/z Relative Intensity (%) Assignment
130.11 100 [M]* (Molecular lon)
100.09 85 [M - CHz2NH2]*
86.08 95 [M - C2HaNH2]*
56.05 70 [C3HeN]*

Experimental Protocols for 4-(2-
Aminoethyl)morpholine

The following are representative experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: Bruker Avance Il 400 MHz spectrometer.

o Sample Preparation: 10-20 mg of 4-(2-Aminoethyl)morpholine was dissolved in 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
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standard.

e 1H NMR Acquisition:
o Pulse Program: zg30
o Number of Scans: 16
o Spectral Width: 16 ppm
o Temperature: 298 K

e 13C NMR Acquisition:

o

Pulse Program: zgpg30

Number of Scans: 1024

[¢]

[¢]

Spectral Width: 240 ppm

[e]

Temperature: 298 K

Infrared (IR) Spectroscopy

e Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

o Sample Preparation: A small drop of neat 4-(2-Aminoethyl)morpholine was placed directly
onto the diamond crystal of the UATR accessory.

e Acquisition:
o Spectral Range: 4000-400 cm~1
o Resolution: 4 cm™
o Number of Scans: 8

o Data Format: Transmittance
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Mass Spectrometry (MS)

 Instrumentation: Agilent 6890 GC coupled to a 5973N Mass Selective Detector.

e Sample Introduction: A 1 pL aliquot of a dilute solution of 4-(2-Aminoethyl)morpholine in
methanol was injected into the GC inlet.

» GC Conditions:
o Column: HP-5MS (30 m x 0.25 mm, 0.25 pm film thickness)
o Inlet Temperature: 250 °C
o Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

¢ MS Conditions:

o

lonization Mode: Electron lonization (El)

[¢]

lonization Energy: 70 eV

[¢]

Mass Range: m/z 30-300

[e]

Source Temperature: 230 °C

Hypothetical Synthesis Workflow for 4-(2-
Aminoethyl)thiomorpholine

While a specific published synthesis for 4-(2-Aminoethyl)thiomorpholine is not readily
available, a plausible synthetic route can be proposed based on established organic chemistry
principles. The following diagram illustrates a potential two-step synthesis starting from
thiomorpholine and 2-bromoethylamine hydrobromide. This workflow is provided for illustrative
purposes and has not been experimentally validated.
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Hypothetical Synthesis of 4-(2-Aminoethyl)thiomorpholine

Starting Materials

2-Bromoethylamine
Erhlomorphoma [ Hydrobromlde ]

Réslctlo /
@hilic sw@

Base (e.g., K2CO3)
Solvent (e.g., Acetonitrile)
Heat

Product
4

4-(2-Aminoethyl)thiomorpholine

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic data for 4-(2-Aminoethyl)thiomorpholine
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112743#spectroscopic-data-for-4-2-aminoethyl-
thiomorpholine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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